2-Amino-5-chlorobenzoic acid

Catalog No.
S1526427
CAS No.
635-21-2
M.F
C7H6ClNO2
M. Wt
171.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-chlorobenzoic acid

CAS Number

635-21-2

Product Name

2-Amino-5-chlorobenzoic acid

IUPAC Name

2-amino-5-chlorobenzoic acid

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

InChI

InChI=1S/C7H6ClNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H,10,11)

InChI Key

IFXKXCLVKQVVDI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)C(=O)O)N

Synonyms

2-Amino-5-chlorobenzoic Acid; 2-Carboxy-4-chloroaniline; 5-Chloro-2-aminobenzoic Acid; NSC 404157;

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)N

The exact mass of the compound 2-Amino-5-chlorobenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404157. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-5-chlorobenzoic acid (CAS 635-21-2), commonly known as 5-chloroanthranilic acid, is a halogenated aromatic amino acid that serves as a critical bifunctional precursor in the synthesis of quinazolinones, benzodiazepines, and acridones. Featuring a carboxylic acid and an ortho-amino group, its reactivity is heavily modulated by the electron-withdrawing chlorine atom at the 5-position. This substitution lowers the basicity of the amine and alters the pKa of the system, fundamentally shifting its chemoselectivity during acylation, metal coordination, and cyclization reactions compared to unsubstituted anthranilic acid [1]. For industrial buyers, procuring this compound in high purity is essential for manufacturing disease-modifying antirheumatic drugs (DMARDs), agricultural chemicals, and combinatorial libraries, where predictable reaction kinetics and the strict avoidance of poly-halogenated byproducts dictate process viability[2].

Attempting to substitute 2-amino-5-chlorobenzoic acid with unsubstituted anthranilic acid or attempting in-house chlorination introduces severe process inefficiencies. Unsubstituted anthranilic acid is significantly more electron-rich, which frequently leads to over-acylation and oligomerization during solid-phase synthesis or sulfonylation, necessitating expensive chromatographic purification [1]. Conversely, attempting to synthesize the 5-chloro derivative in-house via direct chlorination of anthranilic acid with sulfuryl chloride typically yields only ~35% of the target compound, heavily contaminated with 3,5-dichloroanthranilic acid [2]. This poly-halogenated impurity is difficult to separate and drastically alters the stoichiometry and yield of downstream cyclizations. Therefore, direct procurement of high-purity 2-amino-5-chlorobenzoic acid is required to ensure chemoselectivity and bypass the >60% yield loss associated with crude chlorination mixtures.

Elimination of Poly-Halogenation and Yield Loss in Precursor Sourcing

Direct procurement of 2-amino-5-chlorobenzoic acid bypasses the highly inefficient in-house chlorination of anthranilic acid. When anthranilic acid is treated with sulfuryl chloride, the reaction yields a difficult-to-separate mixture of 5-chloroanthranilic acid and 3,5-dichloroanthranilic acid, capping the isolated yield of the mono-chloro product at approximately 35% [1]. Procuring the pure 5-chloro compound eliminates this 65% yield loss and removes the 3,5-dichloro impurity, which would otherwise cause chain termination or side reactions in downstream pharmaceutical synthesis.

Evidence DimensionIsolated yield and impurity profile during chlorination
Target Compound Data>98% pure mono-chloro precursor (procured directly)
Comparator Or BaselineIn-house chlorination of anthranilic acid (yields ~35% mono-chloro, contaminated with 3,5-dichloroanthranilic acid)
Quantified DifferenceRecoups ~65% yield loss and eliminates poly-halogenated impurities.
ConditionsReaction with sulfuryl chloride in anhydrous ether, followed by fractional crystallization.

Eliminating the 3,5-dichloro impurity is critical for pharmaceutical manufacturers to prevent the formation of highly toxic or inactive di-halogenated drug analogs.

Chemoselectivity and Oligomerization Prevention in Solid-Phase Synthesis

In the solid-phase synthesis of 1,4-benzodiazepine-2,5-diones, the choice of the halogenated anthranilic acid precursor dictates the purity of the final library. Using 5-iodoanthranilic acid or electron-donating analogs results in the desired product being contaminated with 15-20% higher-order oligomers due to over-acylation of the unprotected aniline [1]. In contrast, 2-amino-5-chlorobenzoic acid provides optimal electronic deactivation, allowing clean acylation to form the support-bound tertiary amide without detectable oligomerization, streamlining the production of combinatorial libraries.

Evidence DimensionOligomeric contamination during solid-phase acylation
Target Compound DataClean conversion (negligible oligomerization)
Comparator Or Baseline5-Iodoanthranilic acid (15-20% oligomeric contamination)
Quantified Difference15-20% reduction in oligomeric byproducts.
ConditionsSolid-phase acylation using carbodiimides and unprotected anthranilic acids.

Ensures high-fidelity synthesis of combinatorial libraries by preventing yield-destroying over-acylation on solid supports.

Purity Enhancement in Sulfonylation Workflows

The synthesis of fluorescent compounds and sulfonamides is highly sensitive to the electronic nature of the anthranilic acid core. When unsubstituted anthranilic acid is used, side reactions necessitate complex chromatographic purification. By utilizing 2-amino-5-chlorobenzoic acid, the deactivating effect of the chlorine atom suppresses these side reactions, allowing the direct isolation of sulfonamide products in >70% yield and >97% purity [1]. Simple recrystallization from ethyl acetate further raises the purity to >99%, completely bypassing the need for column chromatography.

Evidence DimensionCrude product purity and purification requirement
Target Compound Data>97% purity achievable via simple precipitation/recrystallization
Comparator Or BaselineUnsubstituted anthranilic acid (requires column chromatography due to side reactions)
Quantified DifferenceEliminates chromatographic purification steps while maintaining >97% crude purity.
ConditionsReaction with arylsulfonyl chlorides in pyridine at 20-30°C.

Bypassing column chromatography significantly reduces solvent waste and labor costs in industrial-scale sulfonamide manufacturing.

Orthogonal Reactivity via Unique Metal Coordination

The 5-chloro substitution fundamentally alters how the anthranilic acid core coordinates with metals. Unsubstituted anthranilic acid acts as a bidentate ligand, coordinating through both the ionized oxygen of the carboxylate and the nitrogen of the amino group [1]. In contrast, 2-amino-5-chlorobenzoic acid coordinates oxidatively solely to the bidentate carboxylate group, leaving the amino group unbonded and free for subsequent functionalization [1]. This unique coordination mode makes it a superior choice for designing metal-organic frameworks or catalysts where the amine must remain accessible.

Evidence DimensionMetal coordination sites
Target Compound DataCoordinates via carboxylate only (amino group remains free)
Comparator Or BaselineUnsubstituted anthranilic acid (coordinates via both carboxylate and amino groups)
Quantified Difference100% availability of the amino group post-coordination.
ConditionsComplexation with Sm(III) and Tb(III) at a 1:3 Metal:Ligand ratio.

Allows buyers to design advanced catalysts or metal complexes where the free amine is required for secondary catalytic cycles or cross-linking.

High-Yield Synthesis of Quinazolinone-Based Antitumor Agents

2-Amino-5-chlorobenzoic acid is the premier starting material for synthesizing 6-chloro-4(3H)-quinazolinone derivatives, which are critical pharmacophores in novel anticancer drugs. Its specific electronic profile allows for highly efficient dehydrative cyclization with benzoyl chloride (yielding up to 85% of the intermediate benzoxazinone), a process that is significantly more reproducible than utilizing non-halogenated analogs [1].

Solid-Phase Combinatorial Library Generation

In the development of 1,4-benzodiazepine-2,5-dione libraries for drug discovery, this compound is preferred over 5-iodo or electron-rich anthranilic acids. Its balanced reactivity prevents the formation of higher-order oligomers during solid-phase acylation, ensuring that the resulting libraries maintain high chemoselectivity and purity without requiring intermediate cleavage and purification [2].

Scalable Production of Sulfonamide Fluorescent Dyes

For industrial dye and fluorescent compound manufacturing, 2-amino-5-chlorobenzoic acid is utilized to bypass complex purification workflows. Its moderated reactivity during sulfonylation with arylsulfonyl chlorides yields crude products of >97% purity, allowing manufacturers to rely on simple recrystallization rather than costly, solvent-intensive column chromatography [3].

XLogP3

1.6

LogP

1.57 (LogP)

UNII

Z2Y66JMI31

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

635-21-2

Wikipedia

2-amino-5-chlorobenzoic acid

General Manufacturing Information

Benzoic acid, 2-amino-5-chloro-: ACTIVE

Dates

Last modified: 08-15-2023
Liu et al. An allosteric modulator binds to a conformational hub in the beta2 adrenergic receptor. Nature Chemical Biology, DOI: 10.1038/s41589-020-0549-2, published online 1 June 2020

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